Isobutyl cyanoacetate
Description
Chemical Identifiers
The compound is systematically known in the scientific community through several key identifiers that ensure its precise recognition. cymitquimica.comchemicalbook.comcalpaclab.comnih.gov Its formal IUPAC name is 2-methylpropyl 2-cyanoacetate. nih.gov Commonly used synonyms include isobutyl 2-cyanoacetate and cyanoacetic acid isobutyl ester. cymitquimica.comchemicalbook.comtcichemicals.com The Chemical Abstracts Service has assigned it the CAS Registry Number 13361-31-4. chemicalbook.comcalpaclab.comspectrumchemical.com Its chemical composition is represented by the molecular formula C7H11NO2, and it has a molecular weight of 141.17 g/mol . cymitquimica.comchemicalbook.comspectrumchemical.comfishersci.ca
Table 1: Chemical Identifiers for Isobutyl Cyanoacetate (B8463686)
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methylpropyl 2-cyanoacetate nih.gov |
| Synonyms | Isobutyl 2-cyanoacetate, Cyanoacetic acid isobutyl ester cymitquimica.comchemicalbook.comtcichemicals.com |
| CAS Number | 13361-31-4 chemicalbook.comcalpaclab.comspectrumchemical.com |
| Molecular Formula | C7H11NO2 cymitquimica.comfishersci.ca |
| Molecular Weight | 141.17 g/mol cymitquimica.comspectrumchemical.comfishersci.ca |
Physical Properties
Isobutyl cyanoacetate exists as a colorless to nearly colorless liquid at room temperature. cymitquimica.comtcichemicals.com Its physical properties include a boiling point of 223 °C and a specific gravity of 1.00. tcichemicals.com The refractive index, a measure of how light propagates through the substance, is 1.42. tcichemicals.comlabproinc.com
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless to Almost colorless clear liquid cymitquimica.comtcichemicals.com |
| Boiling Point | 223 °C tcichemicals.com |
| Specific Gravity | 1.00 (20/20) tcichemicals.com |
| Refractive Index | 1.42 tcichemicals.comlabproinc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGQEKKNLHJZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065424 | |
| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-31-4 | |
| Record name | 2-Methylpropyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isobutyl cyanoacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-cyano-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.097 | |
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| Record name | ISOBUTYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1WNZ1D0S | |
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Synthesis and Reaction Methodologies of Isobutyl Cyanoacetate
Established Synthetic Pathways for Isobutyl Cyanoacetate (B8463686)
The primary route for synthesizing isobutyl cyanoacetate is through the esterification of cyanoacetic acid. Alternative methods, such as transesterification from other alkyl cyanoacetates, are also employed.
The direct esterification of cyanoacetic acid with isobutanol represents a fundamental and widely used method for the preparation of this compound. This acid-catalyzed reaction involves heating the two reactants, typically with a mechanism to remove the water formed during the reaction to drive the equilibrium towards the product side.
In a typical procedure, cyanoacetic acid is reacted with an excess of isobutanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out at elevated temperatures, generally between 105 to 130° C. googleapis.com The water produced is continuously removed, often by azeotropic distillation. Following the completion of the reaction, the excess isobutanol is removed under reduced pressure. The resulting ester-salt slurry is then neutralized, and the this compound is purified by vacuum fractionation. This method can achieve high yields, with reports of up to 86.5% based on the starting chloroacetic acid from which the cyanoacetic acid was derived. googleapis.com The apparent activation energy for the esterification of cyanoacetic acid with isobutyl alcohol has been calculated to be 17.0 kcal/mol. jst.go.jp
| Parameter | Value/Condition |
|---|---|
| Reactants | Cyanoacetic Acid, Isobutanol |
| Catalyst | Sulfuric Acid |
| Temperature Range | 105–130° C |
| Key Process | Removal of water by distillation |
| Purification | Vacuum Fractionation |
| Reported Yield | 86.5% |
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. It involves the reaction of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone in the presence of a basic catalyst. iosrjournals.org The initial product is typically a β-hydroxy carbonyl compound which then undergoes dehydration to yield an α,β-unsaturated product. Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com
This compound readily undergoes Knoevenagel condensation with a wide variety of aldehydes and ketones. The reaction is applicable to aromatic, aliphatic, and heterocyclic aldehydes. organic-chemistry.org The electron-withdrawing nature of both the nitrile and the isobutyloxycarbonyl groups enhances the acidity of the methylene protons, facilitating their removal by a mild base to form a nucleophilic carbanion. iosrjournals.org This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The subsequent elimination of a water molecule results in the formation of a substituted olefin, specifically an isobutyl cyanoacrylate derivative. scielo.org.mx
The choice of catalyst is crucial for the success of the Knoevenagel condensation. A diverse range of catalysts has been developed to improve yields, shorten reaction times, and enhance the environmental profile of the reaction.
Organic Bases : Weak bases like primary and secondary amines and their salts, such as piperidine and morpholine, are classic catalysts for this reaction. iosrjournals.orgthermofisher.comresearchgate.netresearchgate.net More recently, catalysts like diisopropylethylammonium acetate (DIPEAc) have been shown to be highly effective for the condensation of aldehydes with ethyl cyanoacetate, suggesting applicability for the isobutyl ester as well. scielo.org.mx
Inorganic Bases : Stronger bases like potassium hydroxide (KOH) have been successfully used, particularly in aqueous media under microwave irradiation. scielo.br
Heterogeneous Catalysts : To simplify product purification and catalyst recycling, solid catalysts have been explored. These include metal oxides like MgO/ZrO₂, Al₂O₃-SiO₂, and zeolites. researchgate.netresearchgate.netresearchgate.net These catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. researchgate.net
Ionic Liquids : Ionic liquids have emerged as green alternatives to traditional organic solvents and can also act as catalysts. iosrjournals.org They can efficiently catalyze the condensation of various aldehydes and ketones with active methylene compounds at room temperature. iosrjournals.org Dicationic ionic liquids have also been designed as highly efficient solvents for Knoevenagel condensations. arkat-usa.org
Other Systems : Phosphanes, such as triphenylphosphine (TPP), have been used as mild and efficient catalysts for solvent-free Knoevenagel condensations. organic-chemistry.org
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Organic Bases | Piperidine, Morpholine, DIPEAc | Classic, effective, mild conditions scielo.org.mxresearchgate.net |
| Inorganic Bases | KOH | Effective in aqueous media, microwave compatible scielo.br |
| Heterogeneous Catalysts | MgO/ZrO₂, Al₂O₃-SiO₂ | Easy separation, recyclable, environmentally friendly researchgate.netresearchgate.netresearchgate.net |
| Ionic Liquids | [bmIm]OH, Dicationic ILs | Green solvent/catalyst, high efficiency, room temperature reactions iosrjournals.orgarkat-usa.org |
| Phosphanes | Triphenylphosphine (TPP) | Mild, solvent-free conditions, high conversions organic-chemistry.org |
Microwave irradiation has been established as an effective method to accelerate organic reactions, including the Knoevenagel condensation. iosrjournals.org Compared to conventional heating, microwave heating is more efficient and can significantly reduce reaction times from hours to minutes or even seconds. iosrjournals.orgresearchgate.net Microwave-assisted Knoevenagel reactions involving alkyl cyanoacetates and various aldehydes have been performed with excellent yields, often under solvent-free conditions. organic-chemistry.orgresearchgate.net For instance, the condensation of aromatic aldehydes with ethyl cyanoacetate in the presence of ammonium acetate under microwave irradiation was completed in 20-60 seconds with yields ranging from 85-99%. researchgate.net This green chemistry approach offers benefits such as rapid conversion, simple workup, and higher yields. iosrjournals.org
Beyond the standard Knoevenagel condensation with aldehydes and ketones, this compound can participate in other important condensation reactions. A notable example is its reaction with formaldehyde or its polymer form, paraformaldehyde. This specific condensation is a critical step in the synthesis of α-cyanoacrylates, which are the monomers for cyanoacrylate adhesives. google.com The process involves condensing the cyanoacetate with formaldehyde, which leads to the formation of a polymer or oligomer. google.com This condensate is then depolymerized, typically through heating, to yield the crude isobutyl α-cyanoacrylate monomer, which is subsequently purified by distillation. google.com
Advanced Synthetic Strategies for this compound Derivatives
Modern organic synthesis often requires the development of efficient and versatile methods for creating complex molecules from simpler precursors. This compound serves as a valuable building block in this regard, particularly in the synthesis of highly functionalized derivatives.
Synthesis of Substituted Isobutyl Phenylcyanoacrylates
A significant class of derivatives synthesized from this compound are the substituted isobutyl phenylcyanoacrylates. These compounds are typically prepared via the Knoevenagel condensation, a well-established method in organic chemistry. researchgate.netchemrxiv.org
The synthesis involves the reaction of this compound with various ring-substituted benzaldehydes. researchgate.netchemrxiv.org The reaction is commonly catalyzed by a base, such as piperidine. In a typical procedure, equimolar amounts of the benzaldehyde and this compound are mixed, and a catalytic amount of piperidine is added. chemrxiv.org The condensation proceeds smoothly, often at room temperature over a period of 24 to 48 hours, to yield the desired acrylate (B77674) product. chemrxiv.org The resulting products are often purified by crystallization. chemrxiv.org
Researchers have successfully synthesized a wide array of these compounds with diverse substitution patterns on the phenyl ring. These substitutions are introduced to modulate the electronic and steric properties of the final molecule. The synthesized compounds are rigorously characterized using techniques such as CHN elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). researchgate.netchemrxiv.org
Table 1: Examples of Substituents on Benzaldehyde for Synthesis of Isobutyl Phenylcyanoacrylates
| Substituent Group (R) on Phenyl Ring |
|---|
| 2-Fluoro-5-iodo |
| 2-Trifluoromethyl |
| 4-Trifluoromethoxy |
| 2,4,6-Trimethyl |
| Pentamethyl |
| 2,5-Dimethyl-4-methoxy |
| 4-(4-Bromophenoxy) |
| 2-(4-Chlorophenoxy) |
Multi-component Reactions Utilizing this compound
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov This approach is characterized by high atom economy, step economy, and the ability to generate complex molecular structures with great diversity. nih.gov
Cyanoacetic acid derivatives, including this compound, are valuable starting materials for a wide variety of MCRs. nih.gov While specific examples focusing exclusively on this compound are specialized, the reactivity of the general class of cyanoacrylates illustrates their utility in MCRs. For instance, a novel three-component reaction has been developed involving the interception of a transient zwitterion, generated from an allenoate and isoquinoline, with various cyanoacrylates. researchgate.net This type of reaction demonstrates the ability of the cyanoacrylate functional group to act as an effective trapping agent for reactive intermediates, leading to the rapid construction of complex heterocyclic systems under mild conditions. researchgate.net
Mechanistic Investigations of this compound Reactions
Understanding the underlying mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications.
Anionic Polymerization Mechanisms
This compound is a monomer that can undergo anionic polymerization. nih.govnih.govresearchgate.netresearchgate.net This polymerization is initiated by nucleophiles. In aqueous media, the reaction can be initiated by the attack of hydroxyl groups from water on the electron-deficient terminal methylene group of the monomer. researchgate.netresearchgate.net This attack forms a carbanion intermediate. researchgate.netyoutube.com
The resulting carbanion is a potent nucleophile and subsequently attacks another monomer molecule, propagating the polymer chain. researchgate.netresearchgate.net This chain reaction continues, leading to the formation of poly(this compound). The process can be terminated by the presence of protons. researchgate.net The initiation of the polymerization is dependent on an alkaline or nucleophilic medium and can be effectively inhibited or delayed by the addition of small quantities of acid, such as glacial acetic acid, which neutralizes the initiating species. nih.govnih.gov
Nucleophilic and Electrophilic Reactivity of this compound
The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, allowing it to participate in a wide range of chemical reactions. masterorganicchemistry.comnih.gov
Nucleophilic Character : The carbon atom situated between the cyano (-CN) and the ester (-COOR) groups is acidic. In the presence of a base, a proton can be abstracted, generating a resonance-stabilized carbanion. This carbanion is a strong nucleophile and is the key reactive species in reactions like the Knoevenagel condensation, where it attacks the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.netchemrxiv.org
Electrophilic Character : The molecule also possesses several electrophilic sites. masterorganicchemistry.com The carbonyl carbon of the ester group is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it susceptible to attack by nucleophiles. Similarly, the carbon atom of the cyano group is also an electrophilic center. When this compound is converted into an acrylate derivative (e.g., isobutyl phenylcyanoacrylate), the carbon-carbon double bond becomes highly polarized by the electron-withdrawing cyano and ester groups. This makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack, as seen in Michael additions and anionic polymerization. researchgate.netnih.gov
This dual reactivity makes this compound a versatile reagent in organic synthesis.
Reaction Kinetics and Thermodynamics of Syntheses
The study of reaction kinetics and thermodynamics is essential for optimizing the synthesis of this compound and its derivatives. While specific kinetic models for the synthesis of this compound are not detailed in the provided research, the principles can be understood by examining studies on similar esterification reactions. researchgate.netijert.org
The synthesis of esters is often studied in the presence of a catalyst, and the experimental data are fitted to various kinetic models to understand the reaction mechanism and determine rate constants. Common models include pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.net
Key parameters investigated in these studies include:
Effect of Temperature : Increasing the reaction temperature generally increases the rate of reaction and the conversion of reactants, as predicted by the Arrhenius equation. ijert.org
Effect of Catalyst Loading : The rate of a catalyzed reaction is typically proportional to the amount of catalyst used, assuming mass transfer limitations are not a factor. ijert.org
Molar Ratio of Reactants : The yield of the ester can be improved by using an excess of one of the reactants, which shifts the reaction equilibrium according to Le Chatelier's principle. ijert.org
Thermodynamic properties, such as the heat of reaction (ΔHR), can be determined by studying the chemical equilibrium constant at different temperatures, often using a van't Hoff equation. researchgate.net These studies allow for the determination of activation energies for both forward and reverse reactions, providing a complete picture of the reaction's energy profile. ijert.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isobutyl phenylcyanoacrylate |
| Piperidine |
| Benzaldehyde |
| Styrene |
| Allenoate |
| Isoquinoline |
| Glacial acetic acid |
| Poly(this compound) |
| Isobutyl acetate |
| Acetic acid |
| Isobutanol |
| Butyl acetate |
Role of Catalysts in Reaction Mechanisms
Acid Catalysis in Fischer Esterification
The most conventional method for synthesizing this compound is the Fischer-Speier esterification of cyanoacetic acid with isobutanol. This equilibrium reaction requires a strong acid catalyst to proceed at a practical rate.
Mechanism: The catalytic cycle begins with the protonation of the carbonyl oxygen of cyanoacetic acid by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). google.com This initial step significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the hydroxyl oxygen of isobutanol then performs a nucleophilic attack on this activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the isobutanol moiety to one of the hydroxyl groups, creating a good leaving group (water). The elimination of a water molecule and a final deprotonation step regenerate the acid catalyst and yield the this compound ester. To drive the reaction to completion, the water produced is typically removed from the reaction mixture. google.com
Base Catalysis in Nucleophilic Substitution
An alternative route to this compound involves the reaction of an isobutyl haloacetate (e.g., isobutyl chloroacetate) with a cyanide salt. This nucleophilic substitution is often facilitated by a base.
Mechanism: In a process analogous to the Kolbe nitrile synthesis, a cyanide anion (CN⁻) acts as the nucleophile. The presence of a base can be crucial, particularly when starting with hydrogen cyanide (HCN), as it deprotonates HCN to generate the more potent CN⁻ nucleophile. google.com This anion then attacks the electrophilic α-carbon of the isobutyl chloroacetate, displacing the chloride ion in an Sₙ2 reaction to form this compound. Various bases can be employed, including tertiary amines, alkali metal carbonates, and guanidines. google.com
Catalysis in Transesterification
Transesterification provides a valuable pathway where an existing ester, such as methyl or ethyl cyanoacetate, is converted to this compound by reacting it with isobutanol. This equilibrium-driven process can be catalyzed by acids, bases, organometallic compounds, or enzymes.
Acid/Base Catalysis: Similar to esterification, both strong acids and bases can catalyze this reaction by activating either the ester or the alcohol.
Heterogeneous Catalysis: Solid catalysts like silica-supported boric acid or various metal oxides (e.g., calcium, zinc oxides) are advantageous due to their ease of separation and potential for recycling. nih.govdntb.gov.ua These catalysts often function as Lewis acids, coordinating to the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Biocatalysis: Enzymes, particularly lipases, offer a green and highly selective catalytic option. beilstein-journals.org The reaction occurs at the enzyme's active site, proceeding under mild conditions and often with high efficiency. However, the cost and stability of enzymes can be limiting factors for large-scale industrial applications. beilstein-journals.org
Organometallic Catalysis: Certain organometallic compounds, such as tetranuclear zinc clusters, have been shown to be effective catalysts for transesterification, operating under mild conditions. organic-chemistry.org
Phase-Transfer Catalysis (PTC)
When reactants are present in immiscible phases, such as an aqueous solution of sodium cyanide and an organic solution of isobutyl chloroacetate, a phase-transfer catalyst is essential.
Mechanism: Quaternary ammonium or phosphonium salts are commonly used as phase-transfer catalysts. operachem.comvestachem.com The lipophilic cation of the catalyst pairs with the cyanide anion, transporting it from the aqueous phase into the organic phase. operachem.com Once in the organic phase, the "naked" and highly reactive cyanide anion can readily react with the isobutyl chloroacetate. The catalyst cation then returns to the aqueous phase to transport another anion, thus continuing the catalytic cycle. This technique significantly enhances the reaction rate between reactants separated by a phase boundary. phasetransfer.com
Interactive Data Tables
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Synthesis Method | Typical Catalysts | Mechanism Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Sulfuric acid, p-Toluenesulfonic acid google.com | Acid-catalyzed nucleophilic acyl substitution | Readily available and inexpensive reagents. | Reversible reaction; requires water removal; harsh conditions can cause side reactions. |
| Nucleophilic Substitution | Tertiary amines, Alkali carbonates google.com | Base-facilitated Sₙ2 reaction | High yields can be achieved. | Use of toxic cyanides; potential for byproduct formation. |
| Transesterification | Lipases, Zinc clusters, Boric acid nih.govbeilstein-journals.orgorganic-chemistry.org | Various (Acid/Base, Lewis Acid, Enzymatic) | Mild reaction conditions possible; can use renewable feedstocks. | Reversible reaction; catalyst cost and separation can be issues. |
| PTC Cyanidation | Quaternary ammonium salts (e.g., Aliquat 336) phasetransfer.com | Phase-transfer catalysis | Enables reaction between immiscible reactants; high yields. operachem.com | Requires a specific catalyst; potential for catalyst poisoning. |
Table 2: Examples of Catalysts in Cyanoacetate Ester Synthesis
| Catalyst | Reaction Type | Key Research Findings | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Esterification | Standard, effective catalyst for reacting cyanoacetic acid with alcohols. google.com | google.com |
| p-Toluenesulfonic Acid (p-TSA) | Esterification | A solid, less corrosive alternative to sulfuric acid. researchgate.net | researchgate.net |
| Tertiary Amines | Nucleophilic Substitution | Used as a base to facilitate the reaction between a haloacetate and hydrogen cyanide. google.com | google.com |
| Lipase | Transesterification | Enables highly selective synthesis under mild, aqueous conditions, representing a green chemistry approach. beilstein-journals.org | beilstein-journals.org |
| Silica-supported Boric Acid | Transesterification | An efficient and recyclable heterogeneous catalyst for solvent-free conditions, leading to high yields (87-95%). nih.gov | nih.gov |
| Quaternary Ammonium Salts | Phase-Transfer Catalysis | Effectively transfers cyanide anions from an aqueous to an organic phase to facilitate the reaction. operachem.com | operachem.com |
Advanced Applications in Organic Synthesis
Role in Organic Synthesis
Isobutyl cyanoacetate (B8463686) is a cornerstone intermediate for synthesizing a multitude of organic compounds. ontosight.ai Its ability to undergo condensations, alkylations, and cyclizations makes it a key starting material for nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. solubilityofthings.com It is also used in the preparation of other important compounds like α-amino acids. solubilityofthings.com
Polymer Science
In polymer science, isobutyl cyanoacrylate is recognized for its ability to undergo polymerization. solubilityofthings.com It polymerizes rapidly in the presence of moisture through an anionic mechanism. wikipedia.orgnih.gov This property is exploited in the formulation of adhesives. wikipedia.orgnih.gov Furthermore, isobutyl cyanoacetate is used to synthesize novel copolymers. For example, it can be condensed with substituted benzaldehydes to form various isobutyl phenylcyanoacrylates, which are then copolymerized with monomers like styrene to create new polymer materials with specific properties. chemrxiv.orgscispace.commorressier.comchemrxiv.org Poly(isobutyl cyanoacrylate) (PIBCA) is also extensively studied for creating nanoparticles for drug delivery systems, owing to its biodegradability. taylorandfrancis.combohrium.comnih.gov
Dyes and Pigments
The chemical reactivity of this compound makes it a useful intermediate in the production of dyes and pigments. ontosight.ai The cyano and active methylene (B1212753) groups provide a scaffold for constructing complex chromophoric systems through condensation and cyclization reactions.
Pharmaceutical and Agrochemical Industries
The compound is a critical intermediate in the synthesis of active ingredients for the pharmaceutical and agrochemical sectors. ontosight.aisolubilityofthings.comdatainsightsmarket.com
This compound serves as a precursor for various biologically active molecules and is a key component in medicinal chemistry. solubilityofthings.com Its derivatives have shown potential in therapeutic applications. solubilityofthings.com For instance, it is a starting material in the synthesis of 3-isobutyl glutaric acid, which is an intermediate in the production of an antiepileptic drug. google.com The ability to form poly(isobutyl cyanoacrylate) nanoparticles has also opened avenues for developing advanced drug delivery systems to transport anticancer drugs. taylorandfrancis.combohrium.com
In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides. ontosight.ai For example, cyanoacetate esters are used in the synthesis of intermediates for acaricides (pesticides that kill mites and ticks), such as 4-tert-butyl benzene acetonitrile, an intermediate for cyflumetofen. google.com
Advanced Characterization and Spectroscopic Analysis
Synthesis of Polymers
Isobutyl cyanoacetate (B8463686) is used to synthesize monomers for polymerization reactions. solubilityofthings.com Specifically, isobutyl phenylcyanoacrylates, synthesized from isobutyl cyanoacetate and various benzaldehydes, have been copolymerized with styrene using radical initiation. chemrxiv.org The resulting copolymers incorporate the cyanoacrylate monomer, and their composition can be controlled, indicating the utility of this compound in creating new polymer materials. chemrxiv.orgscispace.com Furthermore, poly(alkyl cyanoacrylates) in general are recognized as biodegradable materials with potential biomedical applications. mdpi.com
Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals. ontosight.aisolubilityofthings.com Its derivatives are investigated for their biological activity. solubilityofthings.com For example, a series of unsaturated isobutyl cyanoacrylate derivatives, prepared via Knoevenagel condensation, were synthesized and screened for their antimicrobial properties. researchgate.netresearchgate.net Some of these derivatives showed significant antifungal activity, suggesting that this compound is a useful scaffold for developing new therapeutic agents. researchgate.netresearchgate.net
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is an intermediate in the production of agrochemicals, such as pesticides. ontosight.aicymitquimica.com The reactivity of the cyano and ester groups allows for the creation of complex molecules with desired biological activities for crop protection.
Dyes and Pigments
This compound serves as an intermediate in the manufacture of certain dyes and pigments. ontosight.ai The reactive methylene (B1212753) group allows for the construction of chromophoric systems necessary for imparting color.
Adhesives
While the monomer isobutyl cyanoacrylate is known for its use as a tissue adhesive, this compound is a precursor in its synthesis. wikipedia.org The synthesis of radiolabeled isobutyl [3-14C] cyanoacrylate has been achieved starting from this compound and [14C] paraformaldehyde through a Knoevenagel condensation. iaea.org This demonstrates the role of the acetate as a direct precursor to the acrylate (B77674) monomer used in adhesive applications.
Theoretical and Computational Studies
In Pharmaceutical Synthesis
Isobutyl cyanoacetate (B8463686) is a building block in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. ontosight.aidatainsightsmarket.com Its derivatives are investigated for a range of biological activities. solubilityofthings.com For example, it is used in the synthesis of 3-substituted coumarins, a class of compounds with significant pharmaceutical interest. solubilityofthings.combenchchem.com The Knoevenagel condensation products of isobutyl cyanoacetate have also been explored for the development of novel antimicrobial agents. researchgate.netresearchgate.net
In Industrial and Chemical Manufacturing
In the broader chemical industry, this compound serves as a key intermediate for the production of a variety of chemicals. datainsightsmarket.comchemsigma.comchemicalbook.com It is used in the manufacturing of dyes, pesticides, and other agrochemicals. ontosight.ai Its ability to participate in polymerization reactions also makes it useful in the development of advanced materials, polymers, and coatings. solubilityofthings.com The market for this compound is driven by this consistent demand from the pharmaceutical, agrochemical, and specialty chemical sectors. datainsightsmarket.com
Biological Activity and Biomedical Research Applications
Pharmaceutical Synthesis
In medicinal chemistry, isobutyl cyanoacetate (B8463686) and its derivatives are recognized as important precursors for synthesizing biologically active molecules. researchgate.net The Knoevenagel condensation of isobutyl cyanoacetate with various aldehydes is a key step in producing compounds that are screened for antimicrobial and other therapeutic activities. hbni.ac.inacs.org For example, a series of isobutyl cyanoacrylate derivatives prepared via microwave-assisted Knoevenagel condensation showed notable antifungal activity. hbni.ac.inacs.org
Future Research Directions and Emerging Trends
Innovations in Green Chemistry Approaches for Isobutyl Cyanoacetate (B8463686) Synthesis
The synthesis of isobutyl cyanoacetate and its parent compounds, cyanoacetic esters, is undergoing a significant transformation driven by the principles of green chemistry. The goal is to develop environmentally benign processes that are efficient, minimize waste, and avoid hazardous materials.
One promising area is the use of novel catalysts. Research has demonstrated the effectiveness of ionic liquids as recyclable reaction media and catalysts for the esterification of cyanoacetic acid. google.com These methods offer advantages over traditional sulfuric acid catalysis by being less corrosive, simplifying product separation, and allowing for catalyst reuse. google.com Heterogeneous basic catalysts, such as potassium exchanged zirconium hydrogen phosphate and red mud (an industrial waste product), are also being explored for Knoevenagel condensation reactions involving cyanoacetates. sci-hub.setandfonline.com These solid catalysts are easily separated from the reaction mixture, can often be reused with no significant loss in activity, and can sometimes facilitate reactions under solvent-free conditions. tandfonline.com
Microwave-assisted organic synthesis represents another significant green innovation. researchgate.netresearchgate.net This technique dramatically reduces reaction times for derivatization reactions like the Knoevenagel condensation, often from hours to mere seconds, while improving product yields and reducing the discharge of hazardous chemicals. researchgate.netresearchgate.net For instance, the synthesis of isobutyl cyanoacrylate derivatives from this compound and various aldehydes has been achieved in 30-60 seconds under solvent-free conditions using microwave irradiation. researchgate.net
Future research will likely focus on biocatalysis, employing enzymes like lipases to promote cascade reactions. Lipases have been shown to catalyze both the esterification of cyanoacetic acid and subsequent Knoevenagel condensation in a one-pot procedure, offering a sustainable and highly efficient pathway to α,β-unsaturated carboxylic esters. researchgate.net The development of continuous production processes using tubular reactors is also a key trend, aiming for higher automation, efficiency, and yield while minimizing waste. google.com
| Synthetic Approach | Catalyst/Medium | Key Advantages | Reference |
| Ionic Liquid Catalysis | Glyoxaline, Pyrrolidinone, or Pyridine-sulfonic acid based ionic liquids | Recyclable, non-corrosive, simplified product separation, environmentally friendly. | google.com |
| Heterogeneous Catalysis | Red Mud (industrial waste) | Reusable, eliminates catalyst separation step, eco-friendly. | tandfonline.com |
| Microwave-Assisted Synthesis | Ammonium acetate | Drastically reduced reaction times (30-60s), high yields, solvent-free conditions. | researchgate.netresearchgate.net |
| Biocatalysis | Lipase (e.g., Candida cylindracea) | Mild reaction conditions, recyclable catalyst, one-pot cascade reactions. | researchgate.net |
| Continuous Flow Process | Tubular Reactor | High reaction efficiency, high automation, high yield, low cost. | google.com |
Advanced Functionalization and Derivatization for Tailored Applications
The true value of this compound lies in its versatility as a building block for more complex molecules with tailored properties. ontosight.ai Its active methylene (B1212753) group and cyano functionality make it an ideal substrate for a variety of chemical transformations, most notably the Knoevenagel condensation. sci-hub.sechemrxiv.org
Current research is heavily focused on synthesizing novel derivatives for specific functions. By reacting this compound with various substituted benzaldehydes, researchers have created libraries of isobutyl cyanoacrylate derivatives. researchgate.netresearchgate.netchemrxiv.org These derivatives are then screened for various biological activities. This approach allows for the fine-tuning of molecular properties to enhance efficacy for particular applications.
Another key area is the development of advanced polymers. This compound can be used to create monomers for polymerization, leading to materials with unique characteristics. solubilityofthings.comscispace.com For example, block copolymers of ethylene oxide and isobutyl cyanoacrylate have been synthesized. acs.org Furthermore, functionalization is being used to create materials for specific environments; difunctional alkyl monomers derived from cyanoacrylates have been copolymerized with isobutyl cyanoacrylate to yield crosslinked macromolecular compositions with superior mechanical properties, suitable for applications like dental sealants. scispace.com The incorporation of groups like glycolate esters into the cyanoacrylate structure provides an additional site for hydrolysis, which can increase the biodegradability of the resulting polymers for medical applications. afinitica.com
Future work will continue to explore the synthesis of novel ring-substituted phenylcyanoacrylates and their copolymerization with commercial monomers like styrene to introduce specific functionalities into widely used plastics. chemrxiv.org The goal is to create "smart" materials with precisely engineered properties for advanced applications. nih.gov
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery and development of new this compound derivatives. In silico techniques are becoming indispensable for predicting the properties and activities of novel compounds before they are synthesized in the lab, saving significant time and resources.
Molecular docking is a prominent computational tool used in this field. For example, in the development of new antifungal agents, derivatives of isobutyl cyanoacrylate were docked with the active site of a key fungal enzyme, lanosterol 14α-demethylase. researchgate.netresearchgate.net This analysis helped to rationalize the observed in vitro antifungal activity and provided insights into the potential binding interactions, showing a strong correlation between predicted activity and experimental results. researchgate.netresearchgate.net
Beyond docking, researchers are using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. researchgate.net By calculating an "ADMET-score," potential drug candidates can be evaluated for their drug-likeness early in the discovery process, helping to identify compounds with favorable pharmacokinetic profiles. researchgate.net
The future will see a deeper integration of these methods. Predictive models will become more sophisticated, incorporating machine learning and artificial intelligence to screen vast virtual libraries of potential derivatives. This computational-first approach will guide experimental efforts, focusing laboratory work on the most promising candidates identified through in silico analysis. This integrated workflow will streamline the design of this compound derivatives with optimized properties for targeted applications in medicine and materials science.
Exploration of Novel Biomedical and Materials Science Applications
The unique chemical properties of this compound and its polymers make them highly valuable in both biomedical and materials science fields. solubilityofthings.com Research is continuously uncovering new applications, driven by the compound's reactivity and the biocompatibility of its polymerized forms. mdpi.comnih.gov
In the biomedical arena, poly(isobutyl cyanoacrylate) (PIBCA) is extensively studied for drug delivery. ontosight.aiacs.org Nanoparticles made from PIBCA are effective carriers for encapsulating drugs, allowing for controlled release and targeted delivery. acs.orgresearchgate.net Recent studies have focused on functionalizing these nanoparticles with coatings, such as fucoidan, to create "stealth" nanosystems that can circulate longer in the body and target specific sites, like thrombi (blood clots). acs.orgresearchgate.net PIBCA nanoparticles are also being investigated as alternatives to traditional antibiotics, particularly for use in aquaculture, where they have shown efficacy against major fish bacterial pathogens. mdpi.comnih.gov Their mechanism of action appears to be physical, disrupting bacterial cell walls, which may reduce the likelihood of developing resistant strains. mdpi.com
In materials science, the reactive cyano group of this compound is key to its utility in developing advanced materials and coatings. solubilityofthings.com Its ability to participate in polymerization reactions makes it a valuable component in creating specialized polymers. solubilityofthings.com Research into poly(alkyl cyanoacrylates) is leading to the development of new tissue adhesives. While early cyanoacrylates were sometimes associated with toxicity, higher alkyl homologues like isobutyl cyanoacrylate exhibit low tissue toxicity and are used as tissue adhesives and hemostatic agents. afinitica.comnih.gov
Future research will likely expand the use of functionalized PIBCA nanoparticles in personalized medicine, developing carriers that can be targeted to specific cells or tissues for highly localized drug delivery. acs.orgresearchgate.net In materials science, the focus will be on creating novel copolymers with tailored mechanical, optical, and biodegradable properties for applications ranging from advanced electronics to smart packaging. chemrxiv.org
| Application Area | Specific Use | Key Research Finding | Reference |
| Biomedical | Drug Delivery | Fucoidan-coated poly(isobutyl cyanoacrylate) nanoparticles can form a protein corona with serum albumin, impacting their stability and potential for long-circulating nanosystems. | acs.org |
| Biomedical | Antibiotic Alternative | Isobutyl cyanoacrylate nanoparticles demonstrate dose-dependent antibacterial properties against major fish pathogens, with Gram-negative bacteria showing more resistance. | mdpi.comnih.gov |
| Biomedical | Tissue Adhesives | Polymers of isobutyl 2-cyanoacryloyl glycolate are highly biocompatible and show a more rapid biodegradation rate than the standard alkyl 2-cyanoacrylate series. | afinitica.com |
| Materials Science | Advanced Polymers | Copolymerization of isobutyl phenylcyanoacrylates with styrene allows for the introduction of functional units into commercial polymers. | chemrxiv.org |
Environmental Impact and Sustainability in Production and Application of Isobutyl Cyanoacrylate
As the production and use of isobutyl cyanoacrylate and its derivatives expand, so does the importance of understanding and mitigating their environmental impact. The principles of sustainability are being integrated into the entire lifecycle of the compound, from its synthesis to its ultimate fate in the environment. solubilityofthings.com
A key focus of research is on the biodegradability of polymers derived from isobutyl cyanoacrylate. nih.govnih.gov Studies have shown that poly(isobutyl cyanoacrylate) can degrade in biological systems. nih.gov The degradation can proceed through two main pathways: a low-efficiency route that produces formaldehyde, and a more significant, enzyme-catalyzed pathway involving ester hydrolysis. nih.gov The release of drugs from nanoparticles has been shown to correlate with the polymer's degradation rate. nih.gov This inherent biodegradability is a significant advantage, particularly for biomedical applications where the material should break down into non-toxic components after its function is complete. mdpi.comnih.gov
Future research will aim to design next-generation cyanoacrylate-based materials with programmed biodegradability, allowing their persistence to be tailored to their specific application. There will be a continued emphasis on developing closed-loop manufacturing processes that minimize waste and energy consumption. google.com Furthermore, comprehensive studies on the ecotoxicology of isobutyl cyanoacrylate and its degradation products will be essential to ensure their safe use and disposal, aligning chemical innovation with long-term environmental stewardship. ontosight.ai
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing isobutyl cyanoacetate derivatives, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : this compound derivatives are typically synthesized via the Knoevenagel condensation reaction. Equimolar amounts of this compound and substituted benzaldehydes are mixed with a catalytic amount of piperidine and stirred at room temperature for 48 hours. The product is isolated via filtration and purified by crystallization from 2-propanol . Standardization requires strict control of stoichiometry, solvent purity, and reaction time. Characterization by IR and NMR ensures reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound-based compounds, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Detect the C≡N stretch (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
- NMR : NMR identifies ester protons (δ 4.0–4.3 ppm for –OCH) and cyano group proximity effects. NMR confirms the cyano carbon (~115 ppm) and ester carbonyl (~165 ppm) .
- DSC : Determines melting points and thermal stability of crystalline products .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. This compound may release toxic fumes (e.g., HCN) under decomposition. Store away from oxidizers and acids. Spill management requires inert absorbents (e.g., sand) and neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How do substituent variations in benzaldehyde reactants influence the copolymerization behavior of this compound-derived monomers with styrene?
- Methodological Answer : Electron-withdrawing substituents (e.g., chloro, fluoro) on benzaldehyde enhance copolymer reactivity with styrene by stabilizing radical intermediates. Copolymer compositions are determined via nitrogen elemental analysis, with reactivity ratios calculated using the Fineman-Ross method. For example, 2,4-difluoro-substituted monomers exhibit higher incorporation rates due to increased electrophilicity .
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic structures, vibrational frequencies, and NMR chemical shifts. Discrepancies between experimental and computed IR/NMR data may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) or solid-state simulations .
Q. What strategies mitigate side reactions during large-scale Knoevenagel condensations involving this compound?
- Methodological Answer : Side reactions (e.g., oligomerization) are minimized by:
- Slow addition of benzaldehyde to the cyanoacetate-piperidine mixture.
- Temperature control (<30°C) to prevent exothermic decomposition.
- Use of anhydrous solvents (e.g., dried 2-propanol) to avoid hydrolysis .
Q. How do steric effects in this compound derivatives impact their application in nonlinear optical (NLO) materials?
- Methodological Answer : The bulky isobutyl group reduces intermolecular interactions, enhancing crystalline packing for NLO properties. Hyperpolarizability (β) is calculated via DFT to assess NLO potential. For example, creatininium cyanoacetate crystals show high β values due to optimized donor-acceptor alignment .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting NMR integration ratios in this compound copolymer characterization?
- Methodological Answer : Contradictions may arise from incomplete monomer conversion or solvent residues. Use:
- HSQC/HMBC NMR : Assign proton-carbon correlations to confirm structure.
- Elemental Analysis : Cross-validate nitrogen content with theoretical copolymer ratios .
Q. What experimental and computational approaches validate the purity of this compound derivatives when HPLC data conflicts with melting point analysis?
- Methodological Answer : Combine:
- DSC/TGA : Verify thermal behavior matches literature values.
- HPLC-MS : Detect trace impurities (<0.1%) not evident in melting points.
- Molecular Dynamics Simulations : Model crystal lattice stability to predict purity impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
